Palladium(II) propionate
Overview
Description
Palladium(II) propionate is a renowned catalyst in bioorganic synthesis. Its unparalleled catalytic efficacy profoundly impacts diverse chemical reactions, encompassing drug synthesis and drug delivery systems .
Synthesis Analysis
Exhaustive synthetic, solution, and structural studies of Pd(II) complexes are reported. The binary and ternary systems of the Pd(II) ion with H2apox or H3obap as primary ligands and nucleosides (Ado or Cyt) as secondary ligands, are investigated to better understand their equilibrium chemistry .Molecular Structure Analysis
The structural and dynamical properties of Pd2+ in liquid ammonia have been investigated via quantum mechanical charge field molecular dynamics. Similar to the case of aqueous Pd2+, a six-fold coordination polyhedron in the form of a tetrahedrally elongated octahedron is observed with two ligands in axial positions forming an extended first shell .Chemical Reactions Analysis
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions . Palladium(II) catalyzed exchange reactions, such as Vinyl Propionate Exchange with Acetic Acid, have also been reported .Physical and Chemical Properties Analysis
Palladium(II) complexes exhibit redox trends. Electrochemical properties in a series of binuclear and mononuclear palladacycles with diverse bridging groups (acetate, trifluoroacetate, chloride, phosphonate) and C^N ligands (2-phenylpyridine (phpy), benzo[h]quinolone (bhq) and 1-phenylisoquinoline (piq)) were analyzed .Scientific Research Applications
Coordination Complexes and Self-Assembly
Palladium(II) is known for its ability to form square planar complexes. It can generate discrete self-assemblies when combined with a variety of ligands, ranging from bi- to polydentate. These complexes have significant implications in coordination chemistry and molecular self-assembly, expanding the potential for creating novel structures and materials (Debata, Tripathy, & Chand, 2012).
Environmental Applications
Palladium(II) ions are extensively used in industry as a catalytic agent. The recovery of palladium from industrial wastes is both challenging and crucial due to its environmental impact. Research has shown that palladium(II) ions can be effectively sorbed from chloride solutions using anion exchangers, offering a method for palladium recovery and environmental remediation (Hubicki, Wołowicz, & Leszczynska, 2008).
Detection and Monitoring
Palladium plays a crucial role in various industries but poses environmental and health risks. A chemiluminescent probe for palladium(II) detection has been developed, offering potential utility for monitoring Pd2+ in various settings. This advancement aids in environmental monitoring and health safety (Gao et al., 2019).
Catalysis and Organic Synthesis
Palladium(II) compounds, including palladium(II) propionate, are crucial in catalysis, particularly in organic synthesis. They facilitate various reactions, including carbon-carbon bond formation, highlighting their importance in the development of new synthetic methods and materials (Marion & Nolan, 2008).
Bioconjugation and Protein Modification
Palladium(II) complexes have been used for efficient and selective cysteine conjugation in biomolecules. This bioconjugation technique is rapid, robust, and practical for protein modification, offering new avenues in biochemical research and therapeutic development (Vinogradova et al., 2015).
Preconcentration and Determination
Palladium(II) can be preconcentrated on a chelating resin, followed by determination using atomic absorption spectrometry. This method is significant for analytical chemistry, enabling accurate detection and measurement of palladium in various samples (Ojeda, Rojas, & Pavón, 2007).
Mechanism of Action
Target of Action
Palladium(II) propionate, a chemical compound of palladium, is known for its potential anticancer activity . The primary targets of this compound are cancer cell lines and murine models . The compound interacts with these targets to induce metabolic effects that can lead to cell death .
Mode of Action
The interaction of this compound with its targets involves the biosorption process, multi-scale visualization, and functional groups . Palladium ions are transformed to both the external and internal of the biomass, and the morphological properties change considerably in the nanometer range . The functional groups related to this compound binding on the cell wall were confirmed by chemical modification and characterized by Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported that this compound can catalyze intramolecular alkene hydrofunctionalization reactions with carbon, nitrogen, and oxygen nucleophiles to form five- and six-membered carbo- and heterocycles . The presence of a proximal bidentate directing group controls the cyclization pathway .
Pharmacokinetics
It is known that the compound is a solid with a molecular weight of 25256 and a melting point of 154-156 °C . It is also known that the compound has low solubility in water .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential anticancer activity. The compound induces metabolic effects related to the mechanisms of induced cell death and antioxidant defense . This often involves the measurement of gene and protein expression patterns, and evaluation of the levels of reactive oxygen species or specific metabolites, such as ATP and glutathione, in relation to mitochondrial respiration and antioxidant mechanisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a proximal bidentate directing group can control the cyclization pathway of the compound . .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
Palladium(II) propionate has been studied for its effects on various types of cells and cellular processes. For instance, palladium complexes have shown potential anticancer activity by influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some studies suggest that palladium complexes can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
While there are studies on the effects of palladium complexes in animal models
Properties
IUPAC Name |
palladium(2+);propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLRJWQDNRUDU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466591 | |
Record name | Palladium(II) propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3386-65-0 | |
Record name | Palladium(II) propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Palladium(II) propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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